molecular formula C15H18N4O3 B2726723 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2034476-31-6

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2726723
CAS No.: 2034476-31-6
M. Wt: 302.334
InChI Key: WBFAFLZQXDXOGM-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of isoxazoles and pyrrolidines. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrrolidine Moiety: This step may involve nucleophilic substitution or addition reactions.

    Linking the Pyridazin-3-yloxy Group: This can be done through etherification or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyrrolidine moiety.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially involving the pyridazin-3-yloxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylisoxazol-4-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyridazin-3-yloxy group.

    1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone: Lacks the isoxazole ring.

Uniqueness

The presence of both the isoxazole and pyridazin-3-yloxy groups in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10-13(11(2)22-18-10)8-15(20)19-7-5-12(9-19)21-14-4-3-6-16-17-14/h3-4,6,12H,5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFAFLZQXDXOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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